N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research for many years. DNFB is a sulfonamide derivative that belongs to the nitroaromatic family of compounds. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethylethylenediamine to form N,N-dimethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 4-fluoroacetophenone in the presence of sodium hydride to form N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide.
Starting Materials
4-nitrobenzenesulfonyl chloride, N,N-dimethylethylenediamine, 4-fluoroacetophenone, sodium hydride
Reaction
4-nitrobenzenesulfonyl chloride is reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to form N,N-dimethyl-4-nitrobenzenesulfonamide., N,N-dimethyl-4-nitrobenzenesulfonamide is then reacted with 4-fluoroacetophenone in the presence of a strong base such as sodium hydride to form N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide., The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the activation of T-cells and the release of inflammatory cytokines. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is thought to act as a hapten, which binds to proteins and forms a complex that is recognized by T-cells. This leads to the activation of T-cells and the release of inflammatory cytokines, which in turn leads to inflammation and immune response.
Biochemical And Physiological Effects
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been shown to induce contact hypersensitivity in animals, which is characterized by swelling, redness, and inflammation at the site of contact. It has also been shown to activate T-cells and induce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been used as a model antigen to study the immune response in mice, and has been shown to induce a Th1-type immune response.
Advantages And Limitations For Lab Experiments
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has several advantages for use in lab experiments, including its ability to induce contact hypersensitivity and its well-characterized mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use, including its potential toxicity and the fact that it can only be used in animals that are capable of mounting a T-cell-mediated immune response.
Future Directions
There are several future directions for research on N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, including the development of new methods for synthesizing the compound, the identification of new targets for its use in the treatment of inflammatory and immune-related diseases, and the development of new animal models for studying its effects. Additionally, there is a need for further research on the potential toxicity of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide and its effects on human health.
Scientific Research Applications
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has been used in scientific research to study a variety of biological processes, including inflammation, immune response, and cancer. It has been shown to induce contact hypersensitivity, which is a T-cell-mediated immune response that occurs when an individual is exposed to a hapten. N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide has also been used as a model antigen to study the immune response in mice.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-19(2)16(12-3-5-13(17)6-4-12)11-18-25(23,24)15-9-7-14(8-10-15)20(21)22/h3-10,16,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJMLJLDZKGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide |
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